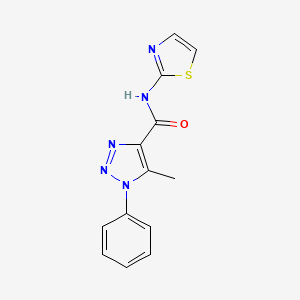
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5OS and its molecular weight is 285.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through diazo coupling reactions involving thiazole derivatives and triazole scaffolds. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Diazo coupling | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-aminothiazole | 89% |
| 2 | Crystallization | Ethanol as solvent for purification | High yield |
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole and triazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptotic cell death. For example, related compounds have shown to inhibit cell proliferation in breast cancer MCF-7 cells with IC50 values ranging from 0.28 µg/mL to higher concentrations depending on structural modifications .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity. For instance, the incorporation of electron-donating groups like methyl on the phenyl ring enhances anticancer activity .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5-Methyl... | MCF-7 | 0.28 | Apoptosis induction |
| Related Compound | HepG2 | 9.6 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits promising antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the growth of Mycobacterium species, which are notoriously difficult to treat due to their resistance mechanisms .
Table 3: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | < 10 µg/mL |
| Staphylococcus aureus | < 15 µg/mL |
Case Study 1: Anticancer Efficacy in Vivo
A notable study involved administering a thiazole-containing compound to tumor-bearing mice. The results demonstrated significant tumor reduction compared to controls, supporting the potential use of these compounds in cancer therapy .
Case Study 2: Targeting Resistant Strains
Another investigation focused on the efficacy of thiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain modifications in the thiazole ring enhanced binding affinity and reduced resistance mechanisms .
特性
IUPAC Name |
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-11(12(19)15-13-14-7-8-20-13)16-17-18(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAVXFQEBFZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














